Cas no 1546503-00-7 (3-isopropyl-2-oxooxazolidine-5-carbaldehyde)

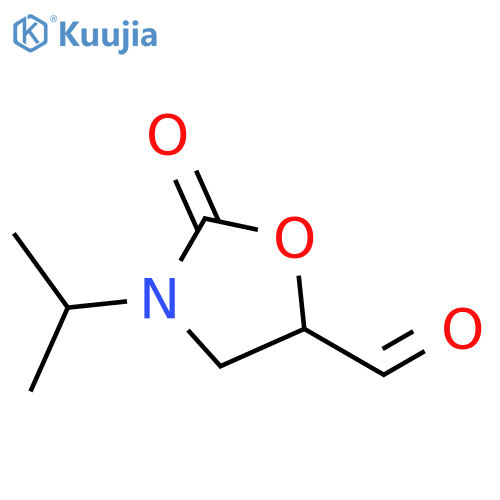

1546503-00-7 structure

商品名:3-isopropyl-2-oxooxazolidine-5-carbaldehyde

CAS番号:1546503-00-7

MF:C7H11NO3

メガワット:157.167142152786

CID:6460874

3-isopropyl-2-oxooxazolidine-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-isopropyl-2-oxooxazolidine-5-carbaldehyde

- 5-Oxazolidinecarboxaldehyde, 3-(1-methylethyl)-2-oxo-

-

- インチ: 1S/C7H11NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h4-6H,3H2,1-2H3

- InChIKey: UMRHLKOSPFANHP-UHFFFAOYSA-N

- ほほえんだ: O1C(C=O)CN(C(C)C)C1=O

じっけんとくせい

- 密度みつど: 1.247±0.06 g/cm3(Predicted)

- ふってん: 331.5±35.0 °C(Predicted)

- 酸性度係数(pKa): -2.56±0.40(Predicted)

3-isopropyl-2-oxooxazolidine-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I232716-1g |

3-isopropyl-2-oxooxazolidine-5-carbaldehyde |

1546503-00-7 | 1g |

$ 865.00 | 2022-06-04 | ||

| Life Chemicals | F2147-3311-5g |

3-isopropyl-2-oxooxazolidine-5-carbaldehyde |

1546503-00-7 | 95%+ | 5g |

$1794.0 | 2023-09-06 | |

| TRC | I232716-100mg |

3-isopropyl-2-oxooxazolidine-5-carbaldehyde |

1546503-00-7 | 100mg |

$ 135.00 | 2022-06-04 | ||

| Life Chemicals | F2147-3311-2.5g |

3-isopropyl-2-oxooxazolidine-5-carbaldehyde |

1546503-00-7 | 95%+ | 2.5g |

$1196.0 | 2023-09-06 | |

| TRC | I232716-500mg |

3-isopropyl-2-oxooxazolidine-5-carbaldehyde |

1546503-00-7 | 500mg |

$ 550.00 | 2022-06-04 | ||

| Life Chemicals | F2147-3311-0.5g |

3-isopropyl-2-oxooxazolidine-5-carbaldehyde |

1546503-00-7 | 95%+ | 0.5g |

$568.0 | 2023-09-06 | |

| Life Chemicals | F2147-3311-1g |

3-isopropyl-2-oxooxazolidine-5-carbaldehyde |

1546503-00-7 | 95%+ | 1g |

$598.0 | 2023-09-06 | |

| Life Chemicals | F2147-3311-10g |

3-isopropyl-2-oxooxazolidine-5-carbaldehyde |

1546503-00-7 | 95%+ | 10g |

$2512.0 | 2023-09-06 | |

| Life Chemicals | F2147-3311-0.25g |

3-isopropyl-2-oxooxazolidine-5-carbaldehyde |

1546503-00-7 | 95%+ | 0.25g |

$539.0 | 2023-09-06 |

3-isopropyl-2-oxooxazolidine-5-carbaldehyde 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

1546503-00-7 (3-isopropyl-2-oxooxazolidine-5-carbaldehyde) 関連製品

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量